Application Summary: This compound has been used in the enantioselective synthesis of (S)-3-cyclohexene-1-carboxylic acid, a chiral precursor for the important anticoagulant Edoxaban.
Methods of Application: The E. coli esterase BioH was engineered for improved S-enantioselectivity via rational design.
Results or Outcomes: The enantiomeric excess improved from 32.3% (the wild type) to 70.9%.
Application Summary: This compound is used as a fragrance agent.
Methods of Application: It is typically added to products in a diluted form, often as part of a complex mixture of other fragrance ingredients.
Results or Outcomes: The addition of this compound can enhance the overall scent profile of a product, contributing a unique green note.
Methods of Application: Safety assessments typically involve a combination of laboratory testing and review of existing scientific literature.
Results or Outcomes: The safety assessment found that this compound can be used safely in certain concentrations in various product categories.
Application Summary: This compound participates in the synthesis of benzopyrans.
Methods of Application: It is typically used as a reagent in organic synthesis reactions.
Results or Outcomes: The outcomes of these reactions can vary greatly, but this compound is generally used to synthesize benzopyrans.
Application Summary: This compound is used in the synthesis of azomethine imines.
Methods of Application: The specific methods of application can vary greatly depending on the specific reaction being carried out. Typically, the compound is added to a solution of the substrate in an appropriate solvent, and the reaction is stirred at room temperature until completion.
Results or Outcomes: The outcomes of these reactions can vary greatly, but this compound is generally used to synthesize azomethine imines.
Application Summary: This compound is listed in the NIST Chemistry WebBook, which provides a wide range of information including its molecular weight, structure, and InChI.
Methods of Application: This information can be used by researchers and scientists for various purposes, such as in the design of new experiments or in the development of new products.
Results or Outcomes: The listing of this compound in the NIST Chemistry WebBook provides a valuable resource for researchers and scientists.
Precyclemone B is a synthetic organic compound primarily used in the fragrance industry. It belongs to the family of ozone fragrances, characterized by a clean, fresh, and aldehydic scent profile. The compound is known for its distinctive odor, often described as having ozonic, marine, and floral notes, making it a popular choice in various fragrance formulations . Its chemical structure is based on a cyclohexene derivative, which contributes to its unique aromatic properties.
Precyclemone B can be synthesized through a Diels–Alder reaction, where myrcene reacts with methacrolein. This reaction forms a bicyclic compound that is crucial for its fragrance properties . The Diels–Alder reaction is notable for producing compounds with high stereochemical fidelity, which is essential for maintaining the desired olfactory characteristics.
The synthesis of Precyclemone B typically involves the following steps:
Precyclemone B finds extensive application in the fragrance industry due to its appealing scent profile. It is used in:
Several compounds share structural or functional similarities with Precyclemone B. Here are some notable examples:
Compound Name | Description | Unique Characteristics |
---|---|---|
Iso damascone | A floral and fruity scent often used in perfumes | Known for its complex floral notes |
Lyral | A synthetic compound with a fresh floral aroma | Exhibits strong allergenic potential |
Cashmeran | A warm, woody scent often used in high-end fragrances | Notable for its long-lasting properties |
Precyclemone B stands out due to its distinct ozonic character and versatility across various fragrance applications, while other compounds may focus more on floral or woody notes .